1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
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Overview
Description
1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound featuring a pyrazole ring substituted with tert-butyl, hydroxy, and trifluoromethyl groups, as well as a phenyl ring substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrazole ring through a condensation reaction between a hydrazine derivative and a β-diketone. The tert-butyl and trifluoromethyl groups can be introduced via alkylation and trifluoromethylation reactions, respectively. The final step involves coupling the pyrazole ring with the dimethoxyphenyl ethanone moiety under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., elevated temperature, presence of a catalyst).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use as a probe to study biological pathways and interactions due to its unique structural features.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenylethanone: Lacks the methoxy groups on the phenyl ring.
1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,4-dihydroxyphenyl)ethanone: Contains hydroxy groups instead of methoxy groups on the phenyl ring.
1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone: Contains a single methoxy group on the phenyl ring.
Uniqueness
1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone is unique due to the presence of both tert-butyl and trifluoromethyl groups on the pyrazole ring, as well as the dimethoxy substitution on the phenyl ring. These structural features contribute to its distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H23F3N2O4 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C18H23F3N2O4/c1-16(2,3)17(25)10-14(18(19,20)21)22-23(17)15(24)9-11-6-7-12(26-4)13(8-11)27-5/h6-8,25H,9-10H2,1-5H3 |
InChI Key |
FAZSWLNXCRYKDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CC(=NN1C(=O)CC2=CC(=C(C=C2)OC)OC)C(F)(F)F)O |
Origin of Product |
United States |
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